N1-Methyl Substitution Enables Low Nanomolar PR Antagonist Potency in 6-Arylamino Benzoxazinones
In 6-arylamino benzoxazinone series, N1-methyl substitution significantly increased PR antagonist potency relative to unsubstituted parent compounds [1]. The SAR study demonstrated that the 1-methyl group was essential for achieving low nanomolar activity, with compound 12 achieving an IC50 of 5.0 nM in the T47D cell alkaline phosphatase assay [2].
| Evidence Dimension | PR antagonist potency (IC50) |
|---|---|
| Target Compound Data | Representative 1-methyl-6-arylamino benzoxazinone (compound 12): IC50 = 5.0 nM |
| Comparator Or Baseline | Unsubstituted (N-H) 6-arylamino benzoxazinone parent compounds: significantly reduced potency (quantified difference described as 'significantly increased' upon methyl substitution) |
| Quantified Difference | Methyl substitution at N1 position converts modestly active scaffold to low nanomolar potency (IC50 = 5.0 nM) |
| Conditions | T47D human breast carcinoma cell alkaline phosphatase assay; progesterone-induced |
Why This Matters
For researchers developing nonsteroidal PR antagonists, the N1-methyl substitution is non-negotiable for achieving low nanomolar potency; unsubstituted analogs fail to deliver comparable activity in this assay system.
- [1] Kern JC, Terefenko EA, Fensome A, Unwallla R, Wrobel J, Zhu Y, et al. SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones as progesterone receptor antagonists. Bioorg Med Chem Lett. 2007;17(1):189-192. View Source
- [2] Kern JC, Terefenko EA, Fensome A, Unwallla R, Wrobel J, Zhu Y, et al. SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones as progesterone receptor antagonists. Bioorg Med Chem Lett. 2007;17(1):189-192. (Compound 12, IC50 = 5.0 nM) View Source
